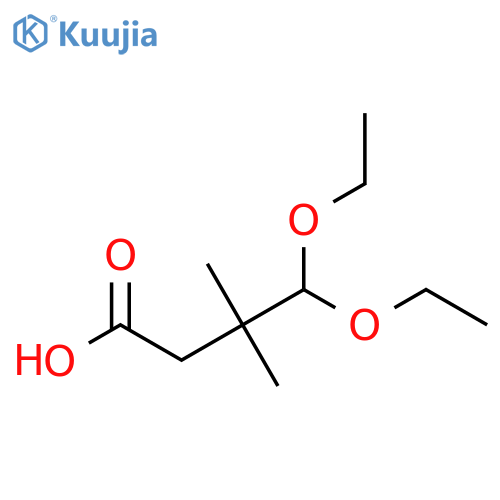Cas no 2228299-16-7 (4,4-diethoxy-3,3-dimethylbutanoic acid)

2228299-16-7 structure
商品名:4,4-diethoxy-3,3-dimethylbutanoic acid
4,4-diethoxy-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4,4-diethoxy-3,3-dimethylbutanoic acid
- 2228299-16-7
- EN300-1737478
-
- インチ: 1S/C10H20O4/c1-5-13-9(14-6-2)10(3,4)7-8(11)12/h9H,5-7H2,1-4H3,(H,11,12)
- InChIKey: ZQIZOQDXQVEEPT-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(C)(C)CC(=O)O)OCC
計算された属性
- せいみつぶんしりょう: 204.13615911g/mol
- どういたいしつりょう: 204.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4,4-diethoxy-3,3-dimethylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737478-0.1g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1737478-1.0g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1737478-1g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1737478-5g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1737478-0.25g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1737478-2.5g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1737478-10.0g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1737478-0.5g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1737478-5.0g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1737478-0.05g |
4,4-diethoxy-3,3-dimethylbutanoic acid |
2228299-16-7 | 0.05g |
$1091.0 | 2023-09-20 |
4,4-diethoxy-3,3-dimethylbutanoic acid 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
2228299-16-7 (4,4-diethoxy-3,3-dimethylbutanoic acid) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
